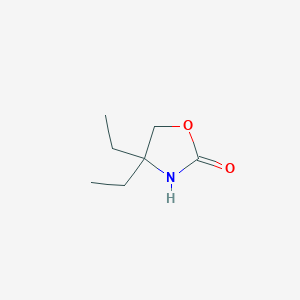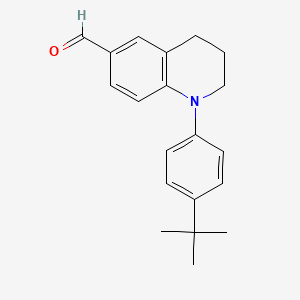
4,5-Octanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Octanediamine is an organic compound belonging to the class of aliphatic diamines It is characterized by the presence of two amino groups attached to the fourth and fifth carbon atoms of an octane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,5-Octanediamine can be synthesized through several methods. One common approach involves the catalytic hydrogenation of suberonitrile. This reaction is typically carried out at temperatures ranging from 150 to 180°C and pressures between 50 to 180 bar in the presence of ammonia over heterogeneous cobalt catalysts . The reaction is conducted in the liquid phase and can be performed continuously or batchwise.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as described above. The process involves the catalytic hydrogenation of suberonitrile, utilizing fixed-bed reactors where the catalyst is arranged in a shaft, tube, or tube bundle configuration .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Octanediamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction typically results in the formation of primary amines.
Substitution: Substitution reactions can yield various derivatives, including N-alkylated or N-acylated products.
Wissenschaftliche Forschungsanwendungen
4,5-Octanediamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,5-Octanediamine involves its interaction with various molecular targets and pathways. As a diamine, it can form hydrogen bonds and interact with other molecules through its amino groups. These interactions can influence the compound’s reactivity and its ability to participate in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1,8-Octanediamine:
4-(Aminomethyl)octane-1,8-diamine: This compound features an additional aminomethyl group at the fourth carbon position.
Uniqueness of 4,5-Octanediamine: this compound is unique due to the specific positioning of its amino groups on the fourth and fifth carbon atoms. This structural arrangement imparts distinct chemical properties and reactivity compared to other diamines, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
44897-63-4 |
|---|---|
Molekularformel |
C8H20N2 |
Molekulargewicht |
144.26 g/mol |
IUPAC-Name |
octane-4,5-diamine |
InChI |
InChI=1S/C8H20N2/c1-3-5-7(9)8(10)6-4-2/h7-8H,3-6,9-10H2,1-2H3 |
InChI-Schlüssel |
NHOGRGYHBHZMIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(CCC)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Triethyl[(2-phenylpropan-2-yl)peroxy]stannane](/img/structure/B14132998.png)


